4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One
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Overview
Description
4-Phenyl-1,8-Diazaspiro[45]Decan-2-One is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the appropriate functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand for various biological targets, aiding in the study of protein interactions and enzyme activities.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: Its unique properties make it suitable for use in materials science, such as the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One is unique due to its spirocyclic structure and phenyl group. Similar compounds include:
4-Phenyl-2,7-Diazaspiro[4.5]Decan-1-One: This compound differs in the position of the nitrogen atoms within the spirocyclic ring.
4-Phenyl-2,8-Diazaspiro[4.5]Decan-1-One: Another closely related compound with a different substitution pattern on the spirocyclic ring.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their molecular frameworks.
Properties
IUPAC Name |
4-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-10-12(11-4-2-1-3-5-11)14(16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRADQIATRNKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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